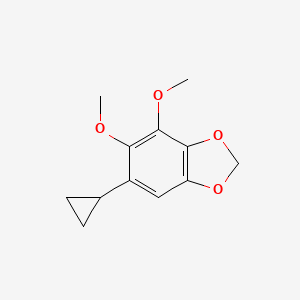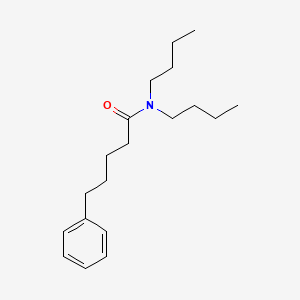
N-(3-Chloro-4,5-diethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4,5-diethoxyphenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a phenyl ring substituted with chlorine and ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)propanamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Chloro-4,5-diethoxyaniline+Propanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-Chloro-4,5-diethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(3-Chloro-4,5-diethoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: It may be utilized in the synthesis of agrochemicals or specialty chemicals.
作用機序
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and selectivity. The molecular pathways involved would vary based on the target and the biological context.
類似化合物との比較
N-(3-Chloro-4,5-diethoxyphenyl)propanamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)propanamide: Lacks the chlorine and ethoxy groups, which may result in different chemical reactivity and biological activity.
N-(3-Chloro-4-methoxyphenyl)propanamide: Contains a methoxy group instead of ethoxy, potentially affecting its solubility and interaction with biological targets.
N-(3-Chloro-4,5-dimethoxyphenyl)propanamide: Has methoxy groups instead of ethoxy, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
90256-96-5 |
|---|---|
分子式 |
C13H18ClNO3 |
分子量 |
271.74 g/mol |
IUPAC名 |
N-(3-chloro-4,5-diethoxyphenyl)propanamide |
InChI |
InChI=1S/C13H18ClNO3/c1-4-12(16)15-9-7-10(14)13(18-6-3)11(8-9)17-5-2/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChIキー |
ORNPEAHTQBSJJD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



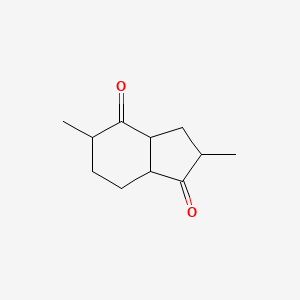
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
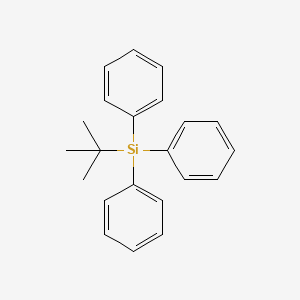
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)

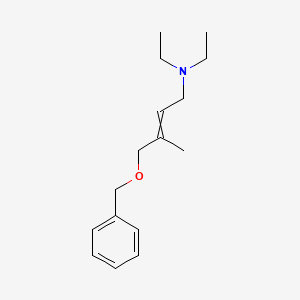
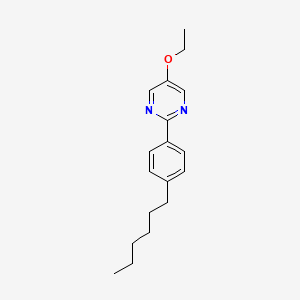
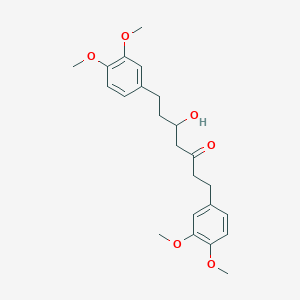
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)

